2-Hydroxy-2-(4-isopropoxyphenyl)acetic acid
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Overview
Description
2-Hydroxy-2-(4-isopropoxyphenyl)acetic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of acetic acid, featuring a hydroxy group and an isopropoxyphenyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(4-isopropoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation. The reaction typically starts with the deprotonation of the malonic ester using a base such as sodium ethoxide, followed by the addition of 4-isopropoxybenzyl bromide. The resulting product is then hydrolyzed under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(4-isopropoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(4-isopropoxyphenyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(4-isopropoxyphenyl)ethanol.
Substitution: Formation of 4-nitro-2-hydroxy-2-(4-isopropoxyphenyl)acetic acid or 4-bromo-2-hydroxy-2-(4-isopropoxyphenyl)acetic acid.
Scientific Research Applications
2-Hydroxy-2-(4-isopropoxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(4-isopropoxyphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isopropoxyphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-(4-methoxyphenyl)acetic acid
- 2-Hydroxy-2-(4-propoxyphenyl)acetic acid
- 2-Hydroxy-2-(4-ethoxyphenyl)acetic acid
Uniqueness
2-Hydroxy-2-(4-isopropoxyphenyl)acetic acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-hydroxy-2-(4-propan-2-yloxyphenyl)acetic acid |
InChI |
InChI=1S/C11H14O4/c1-7(2)15-9-5-3-8(4-6-9)10(12)11(13)14/h3-7,10,12H,1-2H3,(H,13,14) |
InChI Key |
PWMUVLWPPQVATF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
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